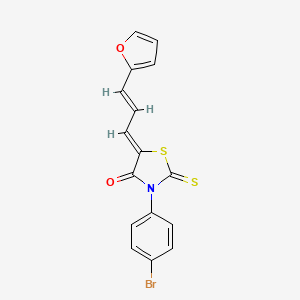![molecular formula C19H15N3O3S2 B12129470 N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)
N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide: est un composé organique complexe qui présente un cycle thiazolidinone, un groupe pyridine carboxamide et un fragment benzylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide implique généralement plusieurs étapes :
Formation du cycle thiazolidinone : Elle peut être obtenue en faisant réagir une amine appropriée avec du disulfure de carbone et un halogénure d’alkyle en présence de conditions basiques pour former le noyau thiazolidinone.
Introduction du groupe benzylidène : L’intermédiaire thiazolidinone est ensuite mis à réagir avec le 4-(prop-2-en-1-yloxy)benzaldéhyde en présence d’une base pour former le dérivé benzylidène.
Fixation du groupe pyridine carboxamide : Enfin, l’intermédiaire benzylidène-thiazolidinone est couplé à l’acide pyridine-3-carboxylique ou à son dérivé dans des conditions de couplage d’amide pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une grande pureté. Cela pourrait comprendre l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées, telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thioxo peut être oxydé en sulfone à l’aide d’agents oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le groupe benzylidène peut être réduit en groupe benzyle à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe prop-2-en-1-yloxy peut subir des réactions de substitution nucléophile avec divers nucléophiles.
Réactifs et conditions usuels
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Nucléophiles comme les amines, les thiols ou les alcoolates.
Principaux produits
Oxydation : Formation de dérivés sulfone.
Réduction : Formation de dérivés benzyle.
Substitution : Formation de dérivés thiazolidinone substitués.
Applications De Recherche Scientifique
N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur d’enzyme ou modulateur de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire, antimicrobienne et anticancéreuse.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme D'action
Le mécanisme d’action de N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Enzymes, récepteurs ou autres protéines.
Voies impliquées : Le composé peut inhiber l’activité enzymatique en se liant au site actif ou moduler l’activité des récepteurs en interagissant avec les sites de liaison, ce qui entraîne des effets en aval sur les voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{(5Z)-4-oxo-5-[4-(méthoxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide
- N-{(5Z)-4-oxo-5-[4-(éthoxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide
Unicité
N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidène]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide est unique en raison de la présence du groupe prop-2-en-1-yloxy, qui peut subir des réactions chimiques spécifiques qui ne sont pas possibles avec les analogues méthoxy ou éthoxy. Ce groupe fonctionnel unique peut conférer des propriétés biologiques et chimiques distinctes au composé.
Propriétés
Formule moléculaire |
C19H15N3O3S2 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15N3O3S2/c1-2-10-25-15-7-5-13(6-8-15)11-16-18(24)22(19(26)27-16)21-17(23)14-4-3-9-20-12-14/h2-9,11-12H,1,10H2,(H,21,23)/b16-11- |
Clé InChI |
NVUOYHRRUBYYFD-WJDWOHSUSA-N |
SMILES isomérique |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12129387.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129397.png)

![N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12129407.png)
amine](/img/structure/B12129413.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129419.png)

![N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12129435.png)
![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)


